(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
The compound (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a bicyclic core, multiple functional groups, and isotopic labeling, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, including the formation of the bicyclic core, introduction of the difluoromethylsulfanyl group, and incorporation of the tetrazole ring. The reaction conditions typically require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfur and methoxy groups allows for oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The carbonyl group in the bicyclic core can be reduced to form alcohols or other reduced derivatives.
Substitution: The tetrazole ring and other functional groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, modifying the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic transformations. Its unique structure and functional groups make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound’s isotopic labeling (tetradeuterio) can be utilized in metabolic studies and tracing experiments. Its potential interactions with biological targets can also be explored for drug discovery and development.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in designing new pharmaceuticals with specific biological activities. Its ability to interact with various molecular targets can be investigated for therapeutic purposes.
Industry
In the industrial sector, the compound can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may also find applications in fields such as electronics or nanotechnology.
Mechanism of Action
The mechanism of action of (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups and isotopic labeling can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorinated groups, used as a solvent and intermediate in organic synthesis.
Other fluorinated organic compounds: These compounds share the presence of fluorine atoms, which can influence their chemical reactivity and biological activity.
Uniqueness
The uniqueness of (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid lies in its complex structure, isotopic labeling, and the combination of functional groups. These features make it a versatile compound for various scientific applications and distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H18F2N6O7S2 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H18F2N6O7S2/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27)/t12-,15+/m1/s1/i2D2,3D2 |
InChI Key |
UHRBTBZOWWGKMK-NXILXUSRSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC(F)F)OC)OC2)C(=O)O |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F |
Origin of Product |
United States |
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